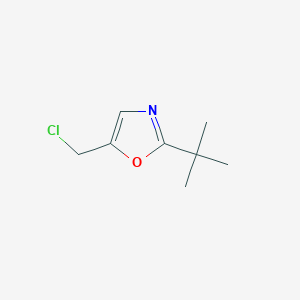
(E)-2-((3-(5-cloro-2-hidroxifenil)alil)amino)acetato de metilo
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc .Aplicaciones Científicas De Investigación
Síntesis de Derivados de Base de Schiff
Los derivados de base de Schiff son valiosos en la química medicinal debido a sus actividades biológicas. El compuesto en cuestión se puede utilizar para sintetizar nuevos derivados de base de Schiff con posibles aplicaciones en el desarrollo de fármacos. Estos derivados se sintetizan a partir de reacciones que involucran aminofenoles y diversas sales de trimethinio .
Cristalografía y Análisis de la Estructura Molecular
El compuesto sirve como precursor para moléculas que se analizan mediante cristalografía para determinar su estructura. Comprender la estructura molecular es crucial para las aplicaciones en ciencia de materiales y productos farmacéuticos, donde la disposición de los átomos afecta las propiedades del material .
Formación de Co-cristales Orgánicos
En el campo de la electrónica orgánica y los productos farmacéuticos, los co-cristales son importantes para modificar las propiedades físicas sin alterar la estructura química. Este compuesto puede participar en la formación de co-cristales, lo cual es significativo para desarrollar nuevos materiales con propiedades deseadas .
Material de Referencia de Química Analítica
El compuesto relacionado, Etanoona, 1-(5-cloro-2-hidroxifenil)-, se utiliza en química analítica como material de referencia. Por extensión, (E)-2-((3-(5-cloro-2-hidroxifenil)alil)amino)acetato de metilo podría utilizarse para calibrar instrumentos o validar métodos analíticos en entornos de investigación .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[3-(5-chloro-2-hydroxyphenyl)prop-2-enylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-17-12(16)8-14-6-2-3-9-7-10(13)4-5-11(9)15/h2-5,7,14-15H,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILKOXUKDOJPNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC=CC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















